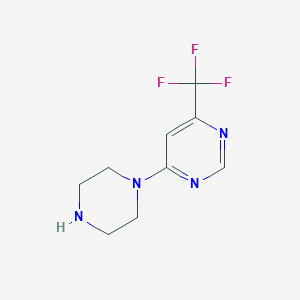

5-Bromothiophen-3-amine hydrochloride

Descripción general

Descripción

5-Bromothiophen-3-amine hydrochloride is an organic chemical compound with the molecular formula C4H5BrClNS . It is used in laboratory settings and for the manufacture of chemical compounds .

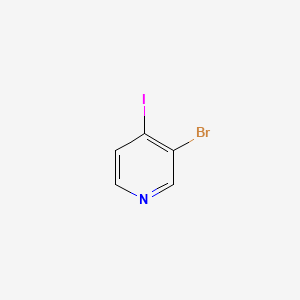

Molecular Structure Analysis

The molecular structure of 5-Bromothiophen-3-amine hydrochloride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The third carbon in the ring is substituted with an amine group (-NH2), and the fifth carbon is substituted with a bromine atom (Br). The entire molecule is associated with a chloride ion (Cl-) to form the hydrochloride salt .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, including those derived from 5-Bromothiophen-3-amine hydrochloride, have been shown to possess antimicrobial properties. They are particularly effective against Gram-positive bacteria such as Streptococcus pneumoniae and certain Gram-negative bacteria .

Medicinal Chemistry: Anti-inflammatory and Analgesic

These compounds also exhibit anti-inflammatory and analgesic activities, making them potential candidates for the development of new pain relief medications .

Medicinal Chemistry: Antihypertensive Agents

Thiophene derivatives can act as antihypertensive agents, providing a pathway for new treatments for high blood pressure .

Medicinal Chemistry: Antitumor Activity

Research has indicated that thiophene derivatives have antitumor properties, suggesting their use in cancer therapy .

Material Science: Corrosion Inhibitors

In the field of material science, these compounds are used as inhibitors of corrosion of metals, which is crucial for extending the life and maintaining the integrity of metal structures .

Material Science: Light-Emitting Diodes (LEDs)

Thiophene-based compounds are utilized in the fabrication of LEDs due to their desirable electronic properties .

Advanced Materials: Multifunctional Materials

The design and synthesis of multifunctional materials based on amines, such as stimuli-responsive polymers, self-healing materials, and smart surfaces, are other areas where these compounds find application. These materials have potential uses in robotics, sensing, and drug delivery systems .

Advanced Materials: Polydopamine-Based Materials

Strategies involving thiophene derivatives have been employed in constructing fruitful polydopamine-based materials like nanoparticles, films, and hydrogels, which have diverse applications in biomedicine and materials science .

Safety and Hazards

5-Bromothiophen-3-amine hydrochloride may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If in eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

5-bromothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHDEXYIPWRPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705329 | |

| Record name | 5-Bromothiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiophen-3-amine hydrochloride | |

CAS RN |

1159823-91-2 | |

| Record name | 5-Bromothiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

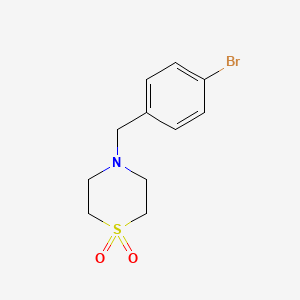

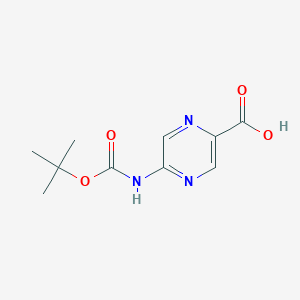

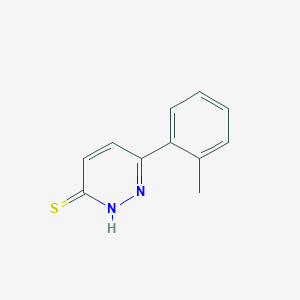

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)

![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)

![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)